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Compound of Interest

(3-Amino-4-
Compound Name:
bromophenyl)methanol

Cat. No.: B578712

In the landscape of modern medicinal chemistry, the efficiency of drug discovery is often
dictated by the strategic utility of key chemical building blocks. 3-Amino-4-bromobenzyl alcohol
(CAS No. 1261666-42-5) emerges as a molecule of significant interest for researchers,
scientists, and drug development professionals.[1][2] Its structure is deceptively simple, yet it
houses a powerful combination of three distinct functional groups on a single phenyl ring: a
primary amine, a bromine atom, and a benzylic alcohol. This trifunctional arrangement provides
orthogonal chemical handles, enabling a diversity-oriented synthesis approach for creating vast
libraries of novel compounds. The strategic placement of the bromo and amino substituents
makes it a particularly valuable synthon for probing structure-activity relationships (SAR) in
complex biological targets.

This guide provides a senior-level perspective on the core attributes of 3-Amino-4-bromobenzyl
alcohol, moving beyond simple data recitation to explain the causality behind its synthesis,
reactivity, and application in sophisticated drug design programs.

Part 1: Physicochemical and Structural Analysis

The utility of any chemical scaffold begins with a thorough understanding of its fundamental
properties. 3-Amino-4-bromobenzyl alcohol, also known by its synonym (3-Amino-4-
bromophenyl)methanol, possesses a unique electronic and steric profile that underpins its
reactivity.[1][2]
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Core Properties

A summary of the key physicochemical properties for 3-Amino-4-bromobenzyl alcohol is
presented below. These values are critical for reaction planning, purification, and formulation
development.

Property Value Source
CAS Number 1261666-42-5 [11[2]
Molecular Formula C7HsBrNO [1112]
Molecular Weight 202.05 g/mol [1]

Expected to be a solid
Appearance _ [3]
(Isomers are solids)

Topological Polar Surface Area

(TPSA) 46.25 Az [1]
LogP (Computed) 152 [1]
Hydrogen Bond Donors 2 [1]
Hydrogen Bond Acceptors 2 [1]
Rotatable Bonds 1 [1]

Predicted Spectroscopic Signhatures

While a dedicated public spectrum for this specific isomer is not readily available, its structure
allows for a confident prediction of its key spectroscopic features based on well-established
principles and data from close isomers like 2-Amino-5-bromobenzyl alcohol.[4]

e 1H NMR: The proton NMR spectrum is expected to be highly informative. The aromatic
region should display three distinct signals corresponding to the protons on the trisubstituted
ring, with splitting patterns dictated by their ortho, meta, and para relationships. A singlet (or
a doublet if coupled to the hydroxyl proton) would appear around 4.5-4.7 ppm for the
benzylic methylene (-CH20H) protons. Broad signals for the amine (-NHz) and hydroxyl (-
OH) protons would also be present, with chemical shifts that are highly dependent on solvent
and concentration.
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e 13C NMR: The carbon NMR would show seven distinct signals. The signal for the carbon
bearing the bromine atom (C-Br) would be shifted upfield relative to the others in the
aromatic region. The benzylic carbon (-CH20H) would appear around 60-65 ppm.

» IR Spectroscopy: The infrared spectrum would be characterized by strong, broad
absorptions in the 3200-3500 cm~1 region, corresponding to the O-H and N-H stretching
vibrations. A C-Br stretching band would be visible in the fingerprint region, typically around
500-600 cm™1.

o Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the
molecular ion [M]* and [M+2]* peaks, with nearly equal intensity, due to the presence of the
bromine atom (“°Br and 81Br isotopes).

Part 2: Synthesis Methodology: Accessing the
Scaffold

The practical utility of a building block is contingent on its accessibility. The synthesis of 3-
Amino-4-bromobenzyl alcohol can be efficiently achieved via the reduction of a corresponding
carboxylic acid or aldehyde precursor. The most common and reliable laboratory-scale method
involves the reduction of 3-amino-4-bromobenzoic acid.

Workflow: Reduction of 3-Amino-4-bromobenzoic Acid

The choice of reducing agent is critical. While sodium borohydride is a mild reagent suitable for
aldehydes and ketones, it is generally ineffective for reducing carboxylic acids.[5] Therefore, a
more powerful hydride donor, such as Lithium Aluminum Hydride (LiAlIH4), is the reagent of
choice for this transformation.[4] The causality is clear: the high polarization of the Al-H bond in
LiAlH2 makes the hydride sufficiently nucleophilic to attack the carboxylate carbon.

Reduction .
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Caption: Proposed synthesis workflow for 3-Amino-4-bromobenzyl alcohol.

Experimental Protocol (Self-Validating System)

This protocol is based on established procedures for the LiAIH4 reduction of aromatic
carboxylic acids.[4] Each step includes built-in checks and rationale to ensure safety and
success.

 Inert Atmosphere & Anhydrous Conditions: To a flame-dried, three-neck round-bottomed
flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-amino-4-
bromobenzoic acid (1.0 equiv). Dissolve the acid in anhydrous tetrahydrofuran (THF).

o Causality: LiAlHa reacts violently with water.[4] An inert atmosphere and dry solvent are
mandatory to prevent quenching of the reagent and to mitigate fire risk.

e Reagent Addition (Controlled): Cool the solution to 0°C in an ice bath. Slowly add LiAlH4
(approx. 2.5-3.0 equiv) portion-wise.

o Causality: The reaction is highly exothermic. Slow, portion-wise addition at low
temperature is a critical safety measure to control the reaction rate and prevent a
dangerous thermal runaway. An excess of LiAlH4 is used to ensure complete reduction of
both the carboxylic acid and any potential side reactions with the amine proton.

» Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm slowly
to room temperature and stir overnight. The reaction progress should be monitored by Thin-
Layer Chromatography (TLC), checking for the disappearance of the starting material.

o Trustworthiness: TLC provides a direct, real-time validation of reaction completion,
preventing premature workup and ensuring maximum vyield.

e Quenching (Critical Safety Step): Once the reaction is complete, cool the flask again to 0°C.
Cautiously and slowly add water dropwise to quench the excess LiAlHa, followed by a 15%
agueous NaOH solution, and then more water (Fieser workup).

o Causality: This sequential addition is a standard and safe procedure for decomposing
excess LiAlHa. It results in the formation of granular aluminum salts that are easily
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filterable, simplifying purification. Rushing this step can cause a violent evolution of
hydrogen gas.

« |solation and Purification: Filter the resulting slurry through a pad of Celite®, washing the
filter cake thoroughly with ethyl acetate. Combine the organic filtrates, dry over anhydrous
sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
The product can be further purified by recrystallization or column chromatography.

Part 3: Chemical Reactivity and Strategic
Applications

The synthetic power of 3-Amino-4-bromobenzyl alcohol lies in the differential reactivity of its
three functional groups, allowing for selective chemical modifications.
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Caption: Reactivity map illustrating the synthetic versatility of the core scaffold.

e The Amino Group: As a nucleophilic primary amine, this group is readily acylated to form
amides, sulfonated to form sulfonamides, or alkylated. It can also be converted into a
diazonium salt, which is a gateway to a wide array of transformations (e.g., Sandmeyer
reactions).

e The Benzylic Alcohol: The primary alcohol can be oxidized under mild conditions (e.g., with
PCC or Dess-Martin periodinane) to the corresponding 3-amino-4-bromobenzaldehyde, or
under stronger conditions to the carboxylic acid. It can also be converted into a better leaving
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group (e.g., a tosylate or a bromide via the Appel reaction) for subsequent nucleophilic
substitution to form ethers or other derivatives.[6]

e The Bromine Atom: The bromine atom is a key handle for transition-metal-catalyzed cross-
coupling reactions. It readily participates in Suzuki, Heck, Sonogashira, and Buchwald-
Hartwig amination reactions, allowing for the introduction of diverse aryl, alkyl, or amino
substituents at this position. This is particularly powerful for late-stage functionalization in a
drug discovery campaign.

Application in Drug Design: A Scaffold for Kinase and
Topoisomerase Inhibitors

The true value of 3-Amino-4-bromobenzyl alcohol is realized when these chemical handles are
used to construct molecules targeting disease-relevant proteins. The bromo-amino-phenyl motif
is a common feature in many bioactive compounds.

» Halogen Bonding: The bromine atom is not merely a site for cross-coupling; it can act as a
halogen bond donor. This is a hon-covalent interaction where the electropositive region on
the halogen (the o-hole) interacts with a Lewis basic site (like a carbonyl oxygen or a
nitrogen) on a protein target. This interaction can significantly enhance binding affinity and
selectivity.[7]

o Case Study Perspective: Recent research has demonstrated the efficacy of scaffolds
containing a 2-(4-bromobenzyl) moiety tethered to a heterocyclic core, such as
thienopyrimidines, as potent anticancer agents.[8] These molecules were designed to act as
dual inhibitors of Topoisomerase | and Il. The 4-bromobenzyl group plays a critical role in
occupying a hydrophobic pocket in the enzyme's active site. By analogy, 3-Amino-4-
bromobenzyl alcohol provides an ideal starting point to synthesize novel libraries based on
this principle. The amino group allows for the attachment of various heterocyclic systems,
while the bromine provides the key interaction point, and the benzylic position can be further
modified to optimize solubility and pharmacokinetic properties.

Part 4: Safety and Handling

As a substituted benzyl alcohol, 3-Amino-4-bromobenzyl alcohol is expected to have hazards
consistent with its class. While a specific SDS is not available, data from close isomers provide
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a reliable guide for safe handling.[3][9][10]
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Hazard Category

Precautionary Measures
and Response

Source (by Analogy)

Health Hazards

Causes skin and serious eye
irritation. May cause
respiratory irritation. Harmful if

swallowed.

[31(9][10]

Personal Protective Equipment
(PPE)

Wear protective gloves,
protective clothing, eye
protection (goggles), and face
protection. Use a dust mask or
respirator in poorly ventilated

areas.

Handling

Use only outdoors or in a well-
ventilated area (fume hood).
Avoid breathing dust. Wash
hands and exposed skin

thoroughly after handling.

[110]

First Aid

Eyes: Rinse cautiously with
water for several minutes.
Remove contact lenses if
present and easy to do. Skin:
Wash with plenty of soap and
water. Inhalation: Remove
person to fresh air. Ingestion:
Call a POISON CENTER or

doctor if you feel unwell.

[3][°]

Storage

Store in a well-ventilated
place. Keep container tightly
closed in a dry, cool place.

Protect from light.

[1]9]

Disposal

Dispose of contents/container
to an approved waste disposal
plant in accordance with local,

state, and federal regulations.

[°]

© 2025 BenchChem. All rights reserved.

8/10

Tech Support


https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAA13180~~PDF~~MTR~~CGV4~~EN~~2025-09-05%2010:43:51~~2-Aminobenzyl%20alcohol~~
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAL07847~~PDF~~MTR~~CGV4~~EN~~2025-09-13%2018:50:50~~3-Aminobenzyl%20alcohol~~
https://www.fishersci.com/store/msds?partNumber=AC181770100&countryCode=US&language=en
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAL07847~~PDF~~MTR~~CGV4~~EN~~2025-09-13%2018:50:50~~3-Aminobenzyl%20alcohol~~
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAL07847~~PDF~~MTR~~CGV4~~EN~~2025-09-13%2018:50:50~~3-Aminobenzyl%20alcohol~~
https://www.fishersci.com/store/msds?partNumber=AC181770100&countryCode=US&language=en
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAA13180~~PDF~~MTR~~CGV4~~EN~~2025-09-05%2010:43:51~~2-Aminobenzyl%20alcohol~~
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAL07847~~PDF~~MTR~~CGV4~~EN~~2025-09-13%2018:50:50~~3-Aminobenzyl%20alcohol~~
https://www.chemscene.com/product/1261666-42-5.html
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAL07847~~PDF~~MTR~~CGV4~~EN~~2025-09-13%2018:50:50~~3-Aminobenzyl%20alcohol~~
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAL07847~~PDF~~MTR~~CGV4~~EN~~2025-09-13%2018:50:50~~3-Aminobenzyl%20alcohol~~
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b578712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

3-Amino-4-bromobenzyl alcohol is more than just a chemical intermediate; it is a strategically
designed scaffold for accelerating drug discovery. Its trifunctional nature provides chemists with
a versatile toolkit for synthesizing diverse and complex molecules with high "drug-like"
potential. From its accessible synthesis to the orthogonal reactivity of its functional groups, this
compound empowers researchers to efficiently explore chemical space and develop potent and
selective modulators of biological targets. A comprehensive understanding of its properties,
synthesis, and reactivity, as detailed in this guide, is the first step toward unlocking its full
potential in the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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